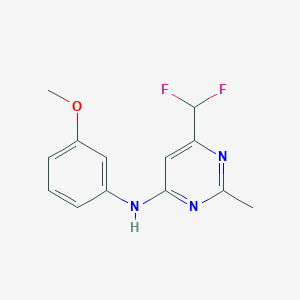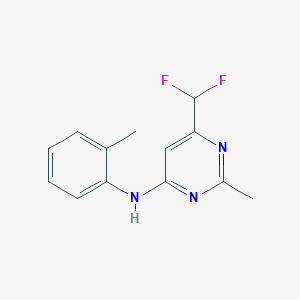
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine, commonly referred to as 6-DFMPA, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a member of the pyrimidine family of compounds and has been found to possess a variety of biochemical and physiological effects.
科学研究应用
6-DFMPA has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been found to have a high affinity for certain receptors, such as the serotonin 5-HT2A receptor, and has been used in the development of drugs for the treatment of depression, anxiety, and other mood disorders. In addition, 6-DFMPA has been studied as an inhibitor of certain enzymes involved in the metabolism of drugs, making it useful for the development of drugs with improved efficacy and safety profiles.
作用机制
6-DFMPA has been found to interact with a variety of enzymes, receptors, and other proteins in the body. Its mechanism of action is thought to involve the inhibition of certain enzymes involved in the metabolism of drugs, as well as the binding of certain receptors, such as the serotonin 5-HT2A receptor. This binding is thought to modulate the activity of certain neurotransmitters, such as serotonin, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
6-DFMPA has been found to have a variety of biochemical and physiological effects. In particular, it has been found to modulate the activity of certain neurotransmitters, such as serotonin, resulting in the observed effects on mood and behavior. In addition, 6-DFMPA has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of a variety of diseases.
实验室实验的优点和局限性
The use of 6-DFMPA in laboratory experiments has several advantages. Firstly, it is a relatively simple compound to synthesize, making it relatively inexpensive and readily available. Secondly, it is a relatively safe compound to use in laboratory experiments, as it has a low toxicity profile and is not known to cause any adverse effects. However, there are some limitations to its use in laboratory experiments. For example, it has a relatively short half-life, meaning that it may not be suitable for long-term experiments. In addition, its mechanism of action is still not fully understood, making it difficult to predict its effects in certain situations.
未来方向
There are a number of potential future directions for the study of 6-DFMPA. Firstly, further research is required to fully understand its mechanism of action and to identify its potential therapeutic applications. Secondly, it may be possible to use 6-DFMPA as a tool to study the effects of certain drugs on the brain, as it has been found to modulate the activity of certain neurotransmitters. Thirdly, 6-DFMPA may be useful in the development of drugs with improved efficacy and safety profiles, as it has been found to inhibit certain enzymes involved in the metabolism of drugs. Finally, further research is required to identify any potential adverse effects of 6-DFMPA and to determine its optimal dosage for therapeutic use.
合成方法
6-DFMPA can be synthesized through a multi-step process involving the reaction of 6-fluorobenzaldehyde with ethyl acetoacetate, followed by the addition of methanol and sodium methoxide, and finally the reaction of the resulting product with 2-methylpyrimidine. The overall reaction scheme is shown in Figure 1.
Figure 1: Synthesis of 6-DFMPA
属性
IUPAC Name |
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-8-16-11(13(14)15)7-12(17-8)18-9-4-3-5-10(6-9)19-2/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRPTGULQIXFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=CC=C2)OC)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(difluoromethyl)-N-(3-methoxyphenyl)-2-methylpyrimidin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B6484032.png)
![4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6484039.png)
![4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B6484052.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B6484066.png)
![4-methoxy-6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6484075.png)
![5-[(oxan-4-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6484089.png)
![4-[2-(6-fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6484093.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)
![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)

![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)